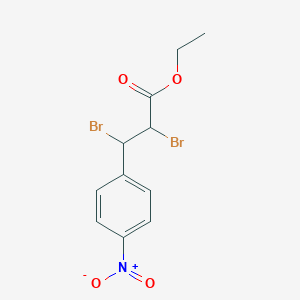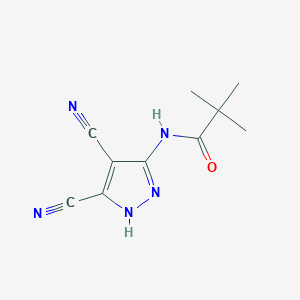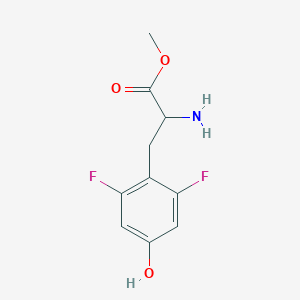
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate is an organic compound with the molecular formula C10H11F2NO3 This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxy group attached to a phenyl ring, along with a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate typically involves the reaction of 2,6-difluoro-4-hydroxybenzaldehyde with an appropriate amine and esterification agents. One common method includes the use of methyl chloroformate in the presence of a base to form the methyl ester group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
- Oxidation can yield compounds like 2,6-difluoro-4-oxo-phenylpropanoate.
- Reduction can produce 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propane.
- Substitution reactions can result in various derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atoms can enhance the compound’s stability and binding affinity through electronic effects.
類似化合物との比較
Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Methyl 2-amino-3-(2,4-difluoro-phenyl)propanoate: Similar structure but without the hydroxy group, affecting its interaction with biological targets.
Uniqueness: Methyl 2-amino-3-(2,6-difluoro-4-hydroxy-phenyl)propanoate is unique due to the combination of fluorine atoms and a hydroxy group on the phenyl ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired biological activities.
特性
分子式 |
C10H11F2NO3 |
|---|---|
分子量 |
231.20 g/mol |
IUPAC名 |
methyl 2-amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO3/c1-16-10(15)9(13)4-6-7(11)2-5(14)3-8(6)12/h2-3,9,14H,4,13H2,1H3 |
InChIキー |
ZUDLDZAUVXSYGW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=C(C=C(C=C1F)O)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
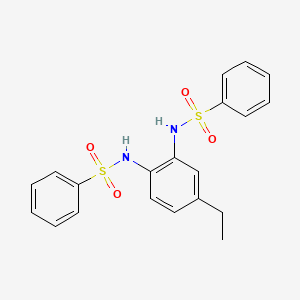
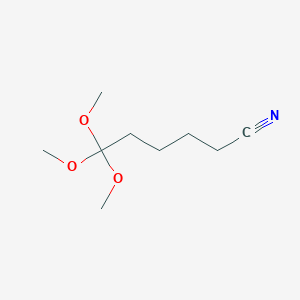
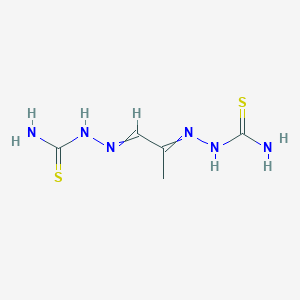
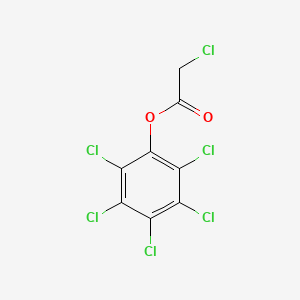
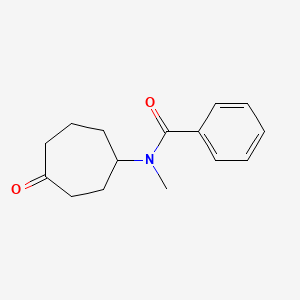
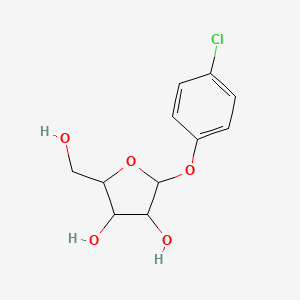
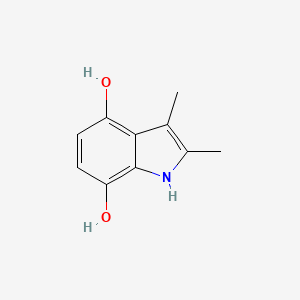
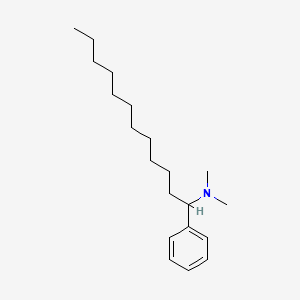
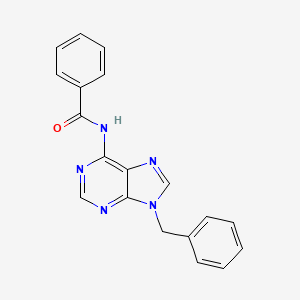
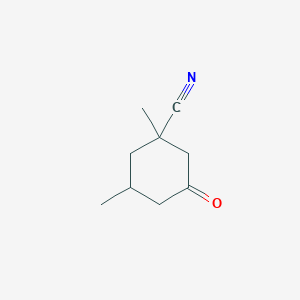
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
